molecular formula C13H19NO2 B12958302 (R)-3-Amino-2-(4-isopropylbenzyl)propanoic acid CAS No. 1260614-84-3

(R)-3-Amino-2-(4-isopropylbenzyl)propanoic acid

Cat. No.: B12958302
CAS No.: 1260614-84-3
M. Wt: 221.29 g/mol
InChI Key: HNKBZBRLVYQWKW-GFCCVEGCSA-N
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Description

®-3-Amino-2-(4-isopropylbenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a benzyl group substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(4-isopropylbenzyl)propanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as benzyl alcohol and isopropylbenzyl alcohol. These compounds undergo etherification with ethyl-2-bromo-2-methyl-3-(4-substituted phenyl)propanoates in the presence of sodium hydride in tetrahydrofuran (THF). The resulting esters are then hydrolyzed under alkaline conditions to yield the desired amino acid .

Industrial Production Methods

Industrial production of ®-3-Amino-2-(4-isopropylbenzyl)propanoic acid typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(4-isopropylbenzyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like N-bromosuccinimide (NBS) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitro compounds, alcohols, aldehydes, and various substituted benzyl derivatives.

Scientific Research Applications

®-3-Amino-2-(4-isopropylbenzyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-isopropylbenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyloxy-2-methyl-3-(4-substituted phenyl)propanoic acid
  • 4-Isopropylbenzyl alcohol
  • Ethyl-2-bromo-2-methyl-3-(4-substituted phenyl)propanoates

Uniqueness

®-3-Amino-2-(4-isopropylbenzyl)propanoic acid is unique due to its specific structural features, such as the presence of both an amino group and an isopropyl-substituted benzyl group.

Properties

CAS No.

1260614-84-3

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(4-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C13H19NO2/c1-9(2)11-5-3-10(4-6-11)7-12(8-14)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)/t12-/m1/s1

InChI Key

HNKBZBRLVYQWKW-GFCCVEGCSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C[C@H](CN)C(=O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(CN)C(=O)O

Origin of Product

United States

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